Spectroscopic Characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid: A Technical Guide
Spectroscopic Characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. The analysis is grounded in fundamental spectroscopic principles and comparative data from related chemical structures. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic characteristics of this molecule.
Introduction
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a heterocyclic compound incorporating a benzoic acid moiety, a chloro substituent, and a 1,2,4-triazole ring. The 1,2,4-triazole ring is a significant pharmacophore known to be present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The incorporation of this triazole can enhance a molecule's solubility and its ability to bind to biological targets through various noncovalent interactions. The spectroscopic characterization of this molecule is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in medicinal chemistry research.
This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. While direct experimental spectra for this specific compound are not widely available in the public domain, the following analyses are based on established spectroscopic principles and data from analogous structures, such as other triazole-containing benzoic acids and substituted chlorobenzoic acids.
Molecular Structure
The structural formula of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is presented below. The numbering of the atoms is provided for the purpose of spectroscopic assignment.
Figure 1: Molecular Structure of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons and the triazole protons. The acidic proton of the carboxyl group is also expected to be visible, typically as a broad singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~13.0 | Broad Singlet | 1H |
| H-C2' (Triazole) | ~8.8 | Singlet | 1H |
| H-C4' (Triazole) | ~8.2 | Singlet | 1H |
| H-C6 | ~8.0 | Doublet | 1H |
| H-C4 | ~7.8 | Doublet of Doublets | 1H |
| H-C3 | ~7.6 | Doublet | 1H |
Rationale for Assignments:
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Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and typically appears at a very downfield chemical shift, often as a broad signal due to hydrogen bonding and exchange.
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Triazole Protons (H-C2', H-C4'): The protons on the triazole ring are in an electron-deficient aromatic system, leading to significant deshielding. They are expected to appear as sharp singlets at downfield positions.
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Aromatic Protons (H-C3, H-C4, H-C6): The protons on the benzene ring will show characteristic splitting patterns based on their coupling with neighboring protons. The presence of the electron-withdrawing chlorine atom and the triazole ring influences their chemical shifts, generally pushing them downfield compared to unsubstituted benzene.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 |
| C-2' (Triazole) | ~152 |
| C-4' (Triazole) | ~145 |
| C-2 | ~140 |
| C-5 | ~135 |
| C-1 | ~133 |
| C-4 | ~132 |
| C-6 | ~130 |
| C-3 | ~128 |
Rationale for Assignments:
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Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the most downfield position.
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Triazole Carbons (C-2', C-4'): The carbons within the triazole ring are part of an aromatic heterocycle and are expected to resonate at downfield chemical shifts.
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Aromatic Carbons (C-1 to C-6): The chemical shifts of the benzene ring carbons are influenced by the substituents. The carbon bearing the chlorine (C-5) and the carbon attached to the triazole (C-2) will be significantly affected.
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra for a compound like 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is as follows:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition:
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Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~1700 | C=O | Stretching (Carboxylic Acid) |
| ~1600, ~1475 | C=C | Stretching (Aromatic Ring) |
| ~1300 | C-O | Stretching (Carboxylic Acid) |
| ~1250 | C-N | Stretching (Triazole) |
| ~800 | C-Cl | Stretching |
| ~3100 | C-H | Stretching (Aromatic and Triazole) |
Rationale for Predictions:
-
O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum, appearing as a very broad absorption over a wide range due to strong hydrogen bonding.[2]
-
C=O Stretch: The carbonyl group of the carboxylic acid will show a strong, sharp absorption band around 1700 cm⁻¹.[2]
-
Aromatic C=C Stretches: The benzene and triazole rings will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: The C-Cl bond will have a stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrum Data
-
Molecular Formula: C₉H₆ClN₃O₂
-
Molecular Weight: 223.62 g/mol
-
Predicted Molecular Ion (M⁺): An intense peak is expected at m/z 223. Due to the presence of chlorine, there will be an isotopic peak at m/z 225 with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
Predicted Fragmentation Pattern
The molecule is expected to fragment in a predictable manner under electron ionization (EI) conditions.
Figure 2: A plausible fragmentation pathway for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.
Rationale for Fragmentation:
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Loss of a Hydroxyl Radical (-OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl radical, leading to the formation of an acylium ion.
-
Loss of the Carboxyl Group (-COOH): Decarboxylation is another characteristic fragmentation pathway for benzoic acid derivatives.
-
Cleavage of the Triazole Ring: The triazole ring can undergo cleavage, leading to further fragmentation of the molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for molecules of this type, especially in LC-MS, as it is a soft ionization method that typically keeps the molecular ion intact. Electron ionization (EI) can also be used for more detailed fragmentation analysis.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion and its fragments.[3]
Conclusion
The spectroscopic data presented in this guide, while predicted, provide a robust framework for the characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of the molecule's structure. The provided protocols offer a standardized approach for obtaining experimental data, which is crucial for quality control and further research in the fields of medicinal chemistry and materials science.
References
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- Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. (n.d.). MDPI.
- Four supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives: crystal structure, Hirshfeld surface analysis, and spectroscopic and thermal properties. (2025). ResearchGate.
- 5-chloro-2-(1h-1,2,4-triazol-1-yl)benzoic acid. (n.d.). Echemi.
- Synthetic routes to triazole benzoic acid compounds 1–17. (n.d.). ResearchGate.
- Benzoic acid, 5-chloro-2-hydroxy-. (n.d.). NIST WebBook.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). PMC - NIH.
- 5-Chloro-2-nitrobenzoic acid(2516-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- elife-93968-fig1-data2-v1.docx. (n.d.). elife.
- 5-Chloro-2-nitrobenzoic acid. (n.d.). NIST WebBook.
- 5-Chloro-2-hydroxybenzoic acid(321-14-2) MS spectrum. (n.d.). ChemicalBook.
- 5-Chloro-2-nitrobenzoic acid(2516-95-2)IR1. (n.d.). ChemicalBook.
- infrared spectrum of benzoic acid. (n.d.). docbrown.info.
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